Tumorigenicity in Newborn Mouse Model: Direct Head-to-Head Comparison of 5-Alkylchrysene Diol Epoxides
The tumorigenic potency of the anti-1,2-diol-3,4-epoxide of 5-Ethylchrysene was directly compared to those of chrysene, 5-Methylchrysene, and 5-Propylchrysene in a newborn mouse bioassay [1]. 5-Ethylchrysene-1,2-diol-3,4-epoxide exhibited significantly lower tumorigenicity than the 5-Methyl analog. The 5-Methyl derivative was 15–30 times more potent in inducing pulmonary tumors than 5-Ethylchrysene and the other tested compounds, which all showed weak or negligible activity [1].
| Evidence Dimension | Tumorigenic potency (pulmonary tumor induction) |
|---|---|
| Target Compound Data | Weak activity; served as a negative control for high potency |
| Comparator Or Baseline | 5-Methylchrysene-1,2-diol-3,4-epoxide: 15–30 times more potent than 5-Ethylchrysene |
| Quantified Difference | 15–30 fold reduction in relative tumorigenic potency for 5-Ethylchrysene |
| Conditions | Newborn mouse model; 0.2 mL of a 0.02% solution (in DMSO) administered via intraperitoneal injection on days 1, 8, and 15 of life; mice were killed at age 24 weeks and examined for pulmonary tumors. |
Why This Matters
This establishes 5-Ethylchrysene as an essential low-potency/negative control for studies focused on the unique, high tumorigenicity of 5-Methylchrysene and the bay region methyl effect.
- [1] Amin S, et al. Comparative tumorigenicity in newborn mice of chrysene- and 5-alkylchrysene-1,2-diol-3,4-epoxides. Cancer Letters. 1991;58(1-2):115-118. View Source
